molecular formula C16H17N3O2 B565190 Amonafide-d6 CAS No. 1217039-92-3

Amonafide-d6

Cat. No. B565190
M. Wt: 289.368
InChI Key: UPALIKSFLSVKIS-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amonafide-d6 is a labeled variant of Amonafide . It is a Topo II inhibitor and an antitumor agent . Amonafide-d6 is also known as Nafidimide-d6, Quinamed-d6, and Xanafide-d6 . It has a molecular weight of 289.36 and a molecular formula of C16H11D6N3O2 .


Molecular Structure Analysis

Amonafide-d6 has a molecular formula of C16H11D6N3O2 . The structure of Amonafide, which Amonafide-d6 is based on, can be found in various databases .

Scientific Research Applications

Anticancer Properties and Derivatives

Amonafide is recognized for its anticancer potential, particularly as a DNA intercalator and topoisomerase II inhibitor. Researchers Norton et al. (2008) synthesized derivatives of amonafide to retain its anticancer properties while avoiding toxic metabolism. These derivatives, termed numonafides, demonstrated similar cancer cell-selective growth inhibition and were effective against metastatic potential markers (Norton et al., 2008). Zhu et al. (2007) synthesized a novel amonafide analogue, R16, showing more potent anticancer activity than amonafide, particularly against multidrug-resistant cells (Zhu et al., 2007). Liu et al. (2011) explored numonafides like MEAN and AN, finding them similarly effective as amonafide in cancer treatment but with reduced toxicity (Liu et al., 2011).

Mechanisms of Action and Efficacy

Van Quaquebeke et al. (2007) developed a novel naphthalimide derivative, UNBS3157, with a mechanism inducing autophagy and senescence in cancer cells, offering higher efficacy and lower toxicity compared to amonafide (Van Quaquebeke et al., 2007). Xie et al. (2011) developed 5-non-amino aromatic substituted naphthalimides, aiming to avoid amonafide's high-variable toxicity and demonstrating better activity against certain cell lines (Xie et al., 2011).

Potential in Specific Cancers

Freeman et al. (2012) highlighted the potential of amonafide in treating secondary and treatment-associated acute myeloid leukemia, though its survival advantage over standard care was not demonstrated in randomized studies (Freeman et al., 2012). Zhao et al. (2018) explored a glycopolymer/nanodiamond hybrid drug delivery system using amonafide for breast cancer treatment, showcasing effective cancer cell inhibition (Zhao et al., 2018).

Comparison with Other Topoisomerase II Inhibitors

Green et al. (2011) analyzed gene expression studies to compare the chemoresistance and chemosensitivity profiles of amonafide with other TopoII inhibitors, revealing unique properties that could enhance its efficacy in combination therapies (Green et al., 2011).

Clinical Trials and Safety

Allen et al. (2010) conducted phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia, showing significant antileukemic activity and an acceptable safety profile (Allen et al., 2010).

Future Directions

Amonafide, the non-deuterated form of Amonafide-d6, has been studied in the treatment of cancer, specifically secondary and treatment-associated acute myeloid leukemia (AML) . It’s possible that Amonafide-d6 could be explored in similar contexts in the future.

properties

IUPAC Name

5-amino-2-[2-[bis(trideuteriomethyl)amino]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPALIKSFLSVKIS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amonafide-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.